1,3-Dipalmitoyl-2-chloropropanediol-d5

Food safety analysis Isotope dilution mass spectrometry Infant formula contaminant testing

Replace unlabeled or generic internal standards that fail to correct for matrix effects. This deuterated 2-MCPD dipalmitate-d5 IS is the exact fatty-acid-matched analog required by AOCS Cd 29a-13/29b-13 and EU 2020/1322 protocols. The backbone d5 labeling (1,1,2,3,3-d5) ensures co-elution and identical ionization with the native C16:0 2-MCPD diester, eliminating the quantitation bias seen with free 2-MCPD-d5 or 13C-labeled alternatives. Essential for achieving validated LODs (0.015 mg/kg in oils; 30 µg/kg in infant formula) and spike recoveries of 87–120% in palm oil, refined oils, glycerol (E422), and bakery matrices.

Molecular Formula C35H67ClO4
Molecular Weight 592.4 g/mol
Cat. No. B12395052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dipalmitoyl-2-chloropropanediol-d5
Molecular FormulaC35H67ClO4
Molecular Weight592.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)Cl
InChIInChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D
InChIKeyIBJIXNLLGSRECE-YYRBTATQSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dipalmitoyl-2-chloropropanediol-d5 (CAS 1426395-62-1): Analytical Grade Deuterated 2-MCPD Diester Internal Standard for Food Safety Testing


1,3-Dipalmitoyl-2-chloropropanediol-d5 (also known as PP-2-MCPD-d5 or 2-MCPD dipalmitate-d5) is a stable isotope-labeled analog of the food processing contaminant 2-monochloropropane-1,3-diol (2-MCPD) dipalmitate ester . The compound contains five deuterium atoms substituted at the propanediol backbone (positions 1,1,2,3,3-d5), resulting in a molecular mass shift of +5 Da relative to the unlabeled native compound (C₃₅H₆₂D₅ClO₄; MW 592.39 vs. 587.36) . This deuterated 2-MCPD diester serves as an isotope-labeled internal standard (IS) in quantitative analytical workflows for the determination of 2-MCPD fatty acid esters in edible oils, infant formula, and processed foods [1]. The compound is supplied as a white to off-white solid with a melting point of 48-50°C, soluble in chloroform and ethyl acetate .

Why Unlabeled 2-MCPD Esters or 13C-Labeled Alternatives Cannot Substitute for 1,3-Dipalmitoyl-2-chloropropanediol-d5 in Validated Food Contaminant Analysis


The use of unlabeled 1,3-dipalmitoyl-2-chloropropanediol (CAS 169471-41-4) as an internal standard introduces unacceptable analytical error because it co-elutes with and is spectrometrically indistinguishable from the native target analyte, rendering isotope dilution quantitation impossible [1]. While alternative isotope-labeled formats exist (e.g., 13C-labeled or partially deuterated MCPD esters), the d5-palmitate diester specifically matches the exact fatty acid chain length (C16:0) of the predominant 2-MCPD diester species found in palm oil and refined vegetable oils, ensuring co-elution and identical ionization efficiency across sample preparation steps [2]. Furthermore, regulatory method validation frameworks, including AOCS Official Method Cd 29a-13 and EFSA monitoring protocols, specify the use of deuterated MCPD diester internal standards with matched fatty acid composition to achieve the required limits of detection (LODs) in the low μg/kg range [3]. Generic substitution with structurally dissimilar internal standards (e.g., free 2-MCPD-d5 without esterified fatty acids) fails to correct for matrix effects during the critical transesterification and derivatization steps unique to MCPD ester analysis [4].

Quantitative Differentiation Evidence for 1,3-Dipalmitoyl-2-chloropropanediol-d5: Validated Method Performance Data from Published Analytical Protocols


Isotope Dilution GC-MS Method Achieves LOD of 30 μg/kg for MCPD Esters Using Deuterated Dipalmitate Internal Standards in Infant Formula

In a validated isotope dilution GC-MS method for simultaneous determination of 2-MCPD and 3-MCPD esters in infant formula milk powder, deuterium isotope-labeled 2-MCPD and 3-MCPD palmitic acid double esters (including 1,3-dipalmitoyl-2-chloropropanediol-d5) were employed as internal standards [1]. The method achieved a limit of detection (LOD) of 30 μg/kg for both MCPD ester analytes, with linearity r² > 0.9995 across the concentration range of 25-1000 μg/L [1].

Food safety analysis Isotope dilution mass spectrometry Infant formula contaminant testing

Deuterium-Labeled Internal Standards Enable Low μg/kg Calibration for 3-MCPD Diesters in Vegetable Oils via U-HPLC-OrbitrapMS

A U-HPLC-orbitrapMS method for analysis of nine 3-MCPD diesters in vegetable oils utilized deuterium-labeled internal standards for quantitative analysis [1]. The lowest calibration levels achieved for respective MCPD diester analytes ranged from 2 to 5 μg kg⁻¹, with recovery values of 89-120% and repeatability RSD of 5-9% at spiking levels of 2 and 10 mg kg⁻¹ [1].

Vegetable oil contaminant analysis High-resolution mass spectrometry Stable isotope dilution

AOCS Cd 29a-13 Modified Method with Deuterated MCPD Diester IS Achieves LOD of 0.01-0.02 mg/kg in Glycerol Matrix

A modified AOCS Official Method Cd 29a-13 using GC-MS for determination of 2-MCPDE, 3-MCPDE, and glycidyl esters in palm-based glycerol employed deuterium-labeled MCPD ester internal standards [1]. The validated method achieved LODs of 0.02 mg kg⁻¹ for 2-MCPDE, 0.01 mg kg⁻¹ for 3-MCPDE, and 0.02 mg kg⁻¹ for GE, with recoveries of 100-108% for 2-MCPDE and RSD of 3.3-8.3% for repeatability and intermediate precision [1].

Glycerol food additive testing AOCS method validation Process contaminant monitoring

GC-MS/MS Method Using d5-MCPD Diester Internal Standard Achieves LOD of 0.003 μg in Edible Oil Analysis

A GC-MS triple quadrupole (GC-MS TQ) method for simultaneous analysis of 2-MCPD, 3-MCPD, and glycidyl fatty acid esters in edible oil utilized 1,2-dipalmitoyl-3-chloropropanediol-d5 (3-MCPD-d5) and glycidyl palmitate-d5 as internal standards [1]. The method achieved LOD (S/N ≥ 5) of 0.003 μg for 2-MCPD and 3-MCPD, with LOQ (S/N ≥ 10) of 0.01 μg for both analytes [1].

Edible oil contaminant testing GC-MS/MS triple quadrupole MCPD ester quantification

Isotope Dilution GC-MS Method for Edible Oils Achieves LOD 0.015 mg/kg with Deuterated Chloropropanol Ester Internal Standards

A GC-MS method using isotope dilution technology with deuterium-labeled chloropropanol esters as internal standards achieved LODs of 0.015 mg/kg for 3-MCPD esters and 2-MCPD esters, with linear correlation coefficients r > 0.9995 across 0.050-2.000 mg/L [1]. Spike recoveries in blank extra virgin olive oil matrix ranged from 87.0-110.5% with RSD < 10.1% [1].

Edible vegetable oil analysis Isotope dilution technology Chloropropanol ester quantification

d5-Labeled MCPD Diester IS Provides Baseline Chromatographic Resolution from Native Analyte with Retention Time Difference of 0.2 min

In a validated GC-MS TQ method using 1,2-dipalmitoyl-3-chloropropanediol-d5 (3-MCPD-d5) as internal standard, the deuterated IS eluted at 18.4 min while the native 3-MCPD analyte eluted at 18.6 min, providing a 0.2 min retention time shift sufficient for baseline chromatographic resolution while maintaining near-identical ionization efficiency [1]. The 2-MCPD analyte eluted at 19.6 min under identical conditions [1].

Chromatographic separation GC-MS method development Isotopic resolution

Procurement-Relevant Application Scenarios for 1,3-Dipalmitoyl-2-chloropropanediol-d5 Based on Validated Analytical Evidence


Regulatory Compliance Testing for 2-MCPD Esters in Infant Formula and Follow-On Formula

Food testing laboratories performing contaminant analysis under EU Regulation 2020/1322 (establishing maximum levels for 3-MCPD and 3-MCPD fatty acid esters) require deuterated 2-MCPD diester internal standards to achieve the mandated LODs. As demonstrated in published methods, deuterium-labeled 2-MCPD palmitate diester enables detection at 30 μg/kg with r² > 0.9995, directly supporting quantification of 2-MCPD ester contents measured at 0-52 μg/kg in 88 commercial infant formula samples [1]. This application scenario is critical given EFSA's finding that glycidyl ester exposure in formula-fed infants is up to ten times the level of low public health concern [2].

Edible Oil Quality Control and Export Certification (Palm Oil, Refined Vegetable Oils)

Palm oil refiners and edible oil exporters subject to AOCS Official Method Cd 29a-13 or Cd 29b-13 require deuterated MCPD diester internal standards for accurate quantitation of 2-MCPD and 3-MCPD esters. As shown in multiple validated methods, deuterated internal standards enable LODs of 0.015 mg/kg for MCPD esters with spike recoveries of 87.0-110.5%, essential for detecting contamination levels ranging from ND to 10.646 mg/kg in palm oil [3]. The EFSA 2016 assessment identified palm oil as the major contributor to 3-MCPD and 2-MCPD exposure, with levels largely unchanged over five years, driving ongoing industry need for validated analytical capacity [2].

Method Development and Validation for Novel Food Matrices (Glycerol, Margarines, Processed Foods)

Analytical method developers establishing new protocols for emerging food matrices (e.g., palm-based glycerol used as food additive E422, margarines, bakery products) require matched deuterated internal standards to validate extraction efficiency and correct for matrix-specific ion suppression. A modified AOCS Cd 29a-13 method for glycerol achieved LODs of 0.01-0.02 mg/kg with 100-108% recovery using deuterated MCPD diester internal standards, demonstrating the necessity of isotope-labeled IS for accurate quantitation in polar, non-lipid matrices where matrix effects are severe [4]. EFSA has identified margarines and pastries/cakes as the main exposure sources for consumers aged three and above, creating sustained demand for validated methods in these product categories [2].

High-Throughput Screening of MCPD Diesters in Vegetable Oils Using U-HPLC-HRMS Platforms

Research laboratories and contract testing organizations implementing high-resolution mass spectrometry (HRMS) methods for MCPD diester analysis require deuterated internal standards to achieve the low μg/kg calibration ranges essential for contaminant monitoring. The U-HPLC-orbitrapMS method demonstrated that deuterium-labeled internal standards enable lowest calibration levels of 2-5 μg kg⁻¹ with recovery values of 89-120% and RSD of 5-9% at 2 mg kg⁻¹ spiking [5]. This application scenario is particularly relevant for laboratories adopting DART-MS or U-HPLC-orbitrapMS as alternatives to traditional GC-MS for high-throughput semi-quantitative screening, where deuterated IS is essential for compensating matrix effects from interfering triacylglycerols [5].

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